BenchChemオンラインストアへようこそ!

Hypericin

Photodynamic Therapy In Vivo Efficacy Cancer Research

Source Hypericin (CAS 548-04-9) for reproducible PDT and kinase research. Unlike its analog hexamethylhypericin (ΦΔ 0.81 but ineffective in vivo at 5 mg/kg), hypericin demonstrates definitive in vivo antitumor efficacy at the same dose with a practical 30-minute drug-light interval, minimizing compound usage. Its favorable therapeutic window — lower MBC (0.625–10 µM) against MRSA and significantly reduced dark toxicity on host neutrophils vs. pheophorbide a — makes it the superior photosensitizer for antimicrobial PDT. Select hypericin's native scaffold to preserve the oxygen-independent antiviral mechanism and broad-spectrum kinase inhibition (PKC IC50 3.3 μM, CKII 6 nM, TyrK 7.5 μM) essential for rigorous, translationally relevant results.

Molecular Formula C30H16O8
Molecular Weight 504.4 g/mol
CAS No. 548-04-9
Cat. No. B1674126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypericin
CAS548-04-9
SynonymsSGX301;  SGX-301;  SGX 301;  NSC 407313;  NSC 622946;  hypericin.
Molecular FormulaC30H16O8
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O
InChIInChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3
InChIKeyYDOIFHVUBCIUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hypericin (CAS 548-04-9): Technical Specifications and Comparator Landscape for Scientific Procurement


Hypericin is a naturally occurring polycyclic naphthodianthrone pigment from Hypericum perforatum (St. John's Wort), widely recognized as a potent photosensitizer for photodynamic therapy (PDT) and photodiagnosis. It exhibits distinct photophysical properties, including a singlet oxygen quantum yield (ΦΔ) of approximately 0.39 in methanol and 0.35 in liposomal systems [1]. Hypericin also acts as a light-dependent protein kinase C (PKC) inhibitor with an IC50 of 3.3 μM . Its primary applications are in cancer photodynamic therapy research, antiviral studies against enveloped viruses, and antimicrobial photodynamic inactivation. For procurement decisions, hypericin must be distinguished from its synthetic derivatives (e.g., hexamethylhypericin, tetrabromohypericin), other perylenequinones like hypocrellin, and alternative photosensitizers such as riboflavin and pheophorbide a, each of which presents a different profile in terms of quantum yield, in vivo efficacy, and target selectivity.

Why Hypericin Cannot Be Generically Substituted: Critical Differentiation from Analogs for Research Consistency


Generic substitution with other perylenequinone photosensitizers or hypericin derivatives is scientifically unsound due to substantial variations in critical performance parameters. For instance, while hypericin demonstrates a singlet oxygen quantum yield (ΦΔ) of 0.39 in methanol, its methylated analog hexamethylhypericin exhibits a significantly higher yield of 0.81 [1]. Conversely, in an in vivo tumor model, hexamethylhypericin at an equivalent dose of 5 mg/kg failed to prolong survival, whereas hypericin at the same dose was effective [2]. These disparities in photophysical and biological activity are further compounded by differences in lipophilicity, cellular uptake, and plasma protein binding [3]. Therefore, experimental reproducibility and translational relevance hinge on the precise selection of hypericin over its analogs.

Hypericin (CAS 548-04-9): Product-Specific Quantitative Evidence Guide for Scientific and Industrial Users


Comparative In Vivo PDT Efficacy: Hypericin vs. Hexamethylhypericin and Tetrabromohypericin in a Murine Lymphoma Model

In a direct head-to-head comparison using a P388 lymphoma tumor model in mice, hypericin demonstrated superior in vivo photodynamic therapy (PDT) efficacy at a lower effective dose compared to its methylated and brominated derivatives. Hypericin at 5 mg/kg with a 30-minute drug-light interval significantly prolonged survival, whereas the same dose of hexamethylhypericin showed no survival benefit, requiring a four-fold higher dose of 20 mg/kg to achieve a comparable effect [1]. Tetrabromohypericin at 5 mg/kg showed no significant survival benefit at the 30-minute, 2-hour, or 6-hour intervals, becoming effective only after a 24-hour interval [1].

Photodynamic Therapy In Vivo Efficacy Cancer Research

Singlet Oxygen Quantum Yield: Hypericin vs. Methylated and Brominated Derivatives

A direct comparative study of singlet oxygen quantum yields (ΦΔ) in methanol revealed that hypericin exhibits a ΦΔ of 0.39±0.01, which serves as a baseline for understanding its photosensitizing efficiency. Structural modifications dramatically alter this key photophysical parameter: methylation to form hexamethylhypericin increases the ΦΔ to 0.81±0.01, while bromination to form tetrabromohypericin yields a ΦΔ of 0.72±0.02 due to a heavy atom effect [1]. Conversely, the addition of sulfonate groups to increase water solubility drastically reduces the ΦΔ, with hypericin disulfonate and tetrasulfonate yielding only 0.12±0.01 and 0.052±0.003, respectively [1].

Photophysics Singlet Oxygen Generation Photosensitizer Efficiency

Antimicrobial Photodynamic Activity: Hypericin vs. Pheophorbide a and Methylene Blue Against MRSA

In a direct comparison against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains, hypericin-mediated photodynamic therapy (Hy-PDT) demonstrated superior antibacterial potency. Hy-PDT consistently displayed lower minimum bactericidal concentration (MBC) values, ranging from 0.625 to 10 µM, against ATCC RN4220/pUL5054 and a panel of community-associated MRSA isolates compared to both pheophorbide a (Pa) and methylene blue (MB) [1]. Furthermore, the dark toxicity of hypericin on neutrophils was significantly lower (p < 0.05) than that of Pa or MB, indicating a more favorable safety profile for host immune cells [1].

Antimicrobial Photodynamic Therapy MRSA Minimum Bactericidal Concentration

Antiviral Activity: Hypericin vs. Hypocrellin A - Oxygen Dependence and Mechanistic Differentiation

A comparative study of the antiviral mechanisms of hypericin and the structurally related perylenequinone hypocrellin A revealed a critical functional difference. While both compounds exhibit light-induced antiviral activity against enveloped viruses like HIV, hypocrellin A absolutely requires oxygen for its antiviral effect, whereas hypericin does not [1]. This finding indicates that hypericin can inactivate viruses through an oxygen-independent pathway, likely involving photoinduced acidification of the viral environment, a mechanism not available to hypocrellin A [1].

Antiviral Research Photodynamic Inactivation Enveloped Viruses

Protein Kinase Inhibition Profile: Hypericin vs. Modified Hypericin Derivatives

A comparative analysis of the photosensitized inhibition of growth-factor regulated protein kinases revealed that structural modifications to the hypericin scaffold profoundly alter kinase specificity. While hypericin acts as a broad-spectrum kinase inhibitor with IC50 values of 3.3 μM for PKC, 7.5 μM for tyrosine kinases, and 6 nM for CKII , the methylation of its hydroxyl groups or the attachment of long lipophilic chains to its methyl groups strongly enhances specificity toward protein kinase C (PK-C) [1]. This indicates that unmodified hypericin possesses a multi-kinase inhibitory profile, which is distinct from the enhanced PKC selectivity of its derivatives.

Kinase Inhibition PKC Selectivity Signal Transduction

Comparative Photodynamic Efficiency: Hypericin vs. Photogem® and Photodithazine®

A comprehensive comparative study of three photosensitizers—hypericin (HY), Photodithazine® (PZ, a chlorin derivative), and Photogem® (PG, a hematoporphyrin derivative)—evaluated multiple parameters including IC50 in cell lines, singlet oxygen generation, and radical formation. Across all measured endpoints, hypericin demonstrated superior photodynamic efficiency, followed by Photodithazine® and then Photogem® [1]. This study positions hypericin as the most potent of the three clinically relevant photosensitizers tested.

Photodynamic Therapy Photosensitizer Comparison Cancer Cell Lines

Hypericin (CAS 548-04-9): Optimal Application Scenarios Derived from Quantitative Evidence


In Vivo Photodynamic Therapy Studies in Murine Tumor Models

Based on the direct head-to-head comparison demonstrating hypericin's superior efficacy at a 5 mg/kg dose with a 30-minute drug-light interval, compared to the higher dose or longer interval requirements of hexamethylhypericin and tetrabromohypericin [1], this scenario is optimal for researchers planning in vivo PDT efficacy studies. Hypericin's predictable and practical treatment window allows for streamlined experimental protocols and minimizes compound usage.

Antimicrobial Photodynamic Inactivation of Drug-Resistant Pathogens

Given the evidence that hypericin-mediated PDT displays lower MBC values (0.625-10 µM) against MRSA compared to pheophorbide a and methylene blue, coupled with significantly lower dark toxicity on host neutrophils (p < 0.05) [1], this scenario is ideal for researchers developing aPDT strategies against antibiotic-resistant infections. The compound's favorable therapeutic window is particularly advantageous for wound infection models and topical applications.

Mechanistic Studies of Oxygen-Independent Antiviral Activity

The comparative finding that hypericin, unlike hypocrellin A, does not absolutely require oxygen for its antiviral activity [1] makes it uniquely suited for investigations into oxygen-independent photodynamic mechanisms. This scenario is valuable for researchers studying antiviral photoinactivation in hypoxic environments or seeking to dissect the relative contributions of reactive oxygen species versus photoacidification in viral inactivation.

Multi-Kinase Inhibition Profiling in Signal Transduction Research

Hypericin's broad-spectrum kinase inhibition profile (IC50 values of 3.3 μM for PKC, 7.5 μM for tyrosine kinases, and 6 nM for CKII) [1][2], which is distinct from the enhanced PKC selectivity of its methylated or lipophilic derivatives [3], positions it as a valuable tool for researchers investigating signaling networks where multiple kinases are implicated. This scenario is particularly relevant for studies where a pan-kinase effect is desired rather than targeted inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypericin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.